molecular formula C8H8F2 B14193625 1,3-Bis(fluoromethyl)benzene CAS No. 921595-53-1

1,3-Bis(fluoromethyl)benzene

Cat. No.: B14193625
CAS No.: 921595-53-1
M. Wt: 142.15 g/mol
InChI Key: CSWGHVOWBGYQII-UHFFFAOYSA-N
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Description

1,3-Bis(fluoromethyl)benzene is an organic compound with the molecular formula C8H8F2 It consists of a benzene ring substituted with two fluoromethyl groups at the 1 and 3 positions

Preparation Methods

1,3-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-bis(chloromethyl)benzene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure selective fluorination and high yield.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. These reactors allow for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production of this compound.

Chemical Reactions Analysis

1,3-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding fluoromethyl ketones or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: Reduction of this compound can yield fluoromethyl-substituted cyclohexanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-bis(methoxymethyl)benzene, while oxidation with potassium permanganate can produce 1,3-bis(fluoromethyl)benzoic acid.

Scientific Research Applications

1,3-Bis(fluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable for creating novel materials and pharmaceuticals.

    Materials Science: The compound is used in the development of fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.

    Medicinal Chemistry: Researchers explore its potential as a precursor for fluorinated drugs, which often exhibit improved pharmacokinetic properties due to the presence of fluorine atoms.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems and its use in drug design.

Mechanism of Action

The mechanism of action of 1,3-bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to desired pharmacological outcomes.

Comparison with Similar Compounds

1,3-Bis(fluoromethyl)benzene can be compared with other similar compounds, such as:

    1,3-Bis(trifluoromethyl)benzene: This compound has three fluorine atoms on each methyl group, resulting in different chemical properties and reactivity. It is often used in similar applications but may exhibit enhanced stability and reactivity due to the additional fluorine atoms.

    1,3-Difluorobenzene: This compound has two fluorine atoms directly attached to the benzene ring, rather than on methyl groups. Its reactivity and applications differ significantly from this compound due to the absence of the methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated benzene derivatives.

Properties

CAS No.

921595-53-1

Molecular Formula

C8H8F2

Molecular Weight

142.15 g/mol

IUPAC Name

1,3-bis(fluoromethyl)benzene

InChI

InChI=1S/C8H8F2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2

InChI Key

CSWGHVOWBGYQII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CF)CF

Origin of Product

United States

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